REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[OH:9][C:10]1[C:11]([NH:16][C:17]([NH:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[S:18])=[N:12][CH:13]=[CH:14][CH:15]=1>>[OH:9][C:10]1[C:11]([NH:16][C:17]([NH:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[S:18])=[N:12][CH:13]=[CH:14][CH:15]=1.[NH2:16][C:11]1[N:1]=[C:2]2[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]2[N:12]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1O
|
Name
|
N-(3-hydroxy-2-pyridinyl)-N′-carboethoxy-thiourea
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)NC(=S)NC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product of the reaction was isolated as a yellow solid
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC=CC1)NC(=S)NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN2C(C(=CC=C2)O)=N1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.17 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |